![molecular formula C11H10BrN3O B7541944 2-bromo-N-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7541944.png)
2-bromo-N-(1-methylpyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(1-methylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which has led to its use in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(1-methylpyrazol-4-yl)benzamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to be a useful tool in studying the metabolism of drugs and xenobiotics in the liver. It has also been used in the synthesis of novel compounds that have potential applications in drug discovery. Additionally, it has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and xenobiotics in the liver. This inhibition leads to the accumulation of these compounds in the liver, which can have various physiological and biochemical effects. Additionally, this compound has been found to have an inhibitory effect on the growth of cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have a significant impact on the metabolism of drugs and xenobiotics in the liver, leading to the accumulation of these compounds in the liver. This can have various physiological effects, such as liver damage and toxicity. Additionally, this compound has been found to have an inhibitory effect on the growth of cancer cells, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-(1-methylpyrazol-4-yl)benzamide has several advantages and limitations for lab experiments. Its unique mechanism of action makes it a useful tool in studying the metabolism of drugs and xenobiotics in the liver. Additionally, its inhibitory effect on the growth of cancer cells makes it a potential candidate for cancer therapy. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide in scientific research. One potential area of research is the development of novel compounds based on this compound that have potential applications in drug discovery. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different biological systems. Finally, there is a need for further research to explore the potential applications of this compound in cancer therapy.
Synthesemethoden
The synthesis of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the reaction of 4-bromo-1-methylpyrazole with 2-aminobenzamide in the presence of a suitable solvent and a catalyst. The reaction mixture is heated under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to produce high yields of the compound with good purity.
Eigenschaften
IUPAC Name |
2-bromo-N-(1-methylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-7-8(6-13-15)14-11(16)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZBYDMNPOHMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.